molecular formula C12H16N2O4S B2976371 (E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)prop-2-en-1-one CAS No. 1203440-47-4

(E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2976371
CAS RN: 1203440-47-4
M. Wt: 284.33
InChI Key: JIXZFBXBLICOLN-SNAWJCMRSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)prop-2-en-1-one, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It is a potent and selective inhibitor of HDAC1 and HDAC3, which play a crucial role in gene expression and cellular processes.

Scientific Research Applications

Synthesis and Derivative Exploration

The design and synthesis of novel derivatives containing the furan and piperazine components demonstrate significant scientific interest. For instance, Kumar et al. (2017) developed a series of compounds starting from 2-acetylfuran through Claisen Schmidt condensation, leading to 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones. These compounds showed promising antidepressant and antianxiety activities in animal models, highlighting the therapeutic potential of such derivatives (Kumar et al., 2017). Furthermore, Wang et al. (2015) synthesized furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases, showcasing significant in vitro and in vivo fungicidal activity against several plant fungi (Wang et al., 2015).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-methylsulfonylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-19(16,17)14-8-6-13(7-9-14)12(15)5-4-11-3-2-10-18-11/h2-5,10H,6-9H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXZFBXBLICOLN-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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